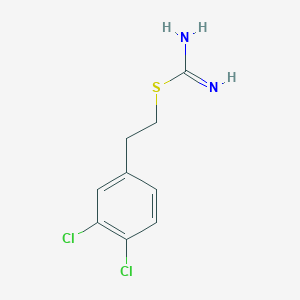

2-(3,4-Dichlorophenethyl)isothiourea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10Cl2N2S |

|---|---|

Molecular Weight |

249.16 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)ethyl carbamimidothioate |

InChI |

InChI=1S/C9H10Cl2N2S/c10-7-2-1-6(5-8(7)11)3-4-14-9(12)13/h1-2,5H,3-4H2,(H3,12,13) |

InChI Key |

BXGBLZPKBJAYTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCSC(=N)N)Cl)Cl |

Origin of Product |

United States |

Biological Activities and Pharmacological Investigations of 2 3,4 Dichlorophenethyl Isothiourea

Antimicrobial Activity Studies

There is no specific data available in the scientific literature regarding the antimicrobial activity of 2-(3,4-Dichlorophenethyl)isothiourea. Research has been conducted on similar molecules, such as S-(3,4-Dichlorobenzyl)isothiourea (A22), which differs by the length of the carbon chain linking the dichlorophenyl ring and the isothiourea group. However, due to the strict focus on this compound, the findings for A22 or other analogues are not presented here.

No published studies were found that evaluated the efficacy of this compound against Gram-negative bacterial strains.

No published studies were found that evaluated the efficacy of this compound against Gram-positive bacterial strains.

A comparative analysis is not possible as no antimicrobial activity data for this compound has been published.

Anticancer Research Perspectives: In Vitro Cellular Studies and Mechanistic Exploration

No in vitro cellular studies or mechanistic explorations regarding the potential anticancer activity of this compound have been published in the available scientific literature. While various thiourea (B124793) derivatives and compounds with dichlorophenyl groups have been investigated for anticancer properties, this specific molecule has not been the subject of such research. nih.govnih.gov

Modulation of Receptor Systems

Direct research on the interaction between this compound and sigma receptors (σRs) is not available. However, the core structure of this compound, the "2-(3,4-dichlorophenethyl)" moiety, is present in other well-researched pharmacological agents known to interact with these receptors.

One such agent is 1-[2-(3,4-Dichlorophenethyl)ethyl]-4-methylpiperazine , also known as BD1063 . wikipedia.org BD1063 is recognized as a potent and selective sigma-1 (σ1) receptor antagonist. wikipedia.orgselleckchem.com It exhibits a high binding affinity for the σ1 receptor, with a reported K_i_ value of 9 ± 1 nM, and is over 49 times more selective for the σ1 receptor compared to the σ2 subtype. wikipedia.orgtocris.com

The activity of BD1063 suggests that the 2-(3,4-dichlorophenethyl) group is a key pharmacophore for binding to the sigma-1 receptor. As a selective antagonist, BD1063 has been used in research to block the effects of substances like MDMA and to reduce alcohol intake in animal models. wikipedia.org This antagonistic activity at the σ1 receptor indicates a specific interaction between the 2-(3,4-dichlorophenethyl) portion of the molecule and the receptor's binding site. Given that this compound shares this exact structural component, it is plausible that it may also exhibit an affinity for and modulate sigma receptors, although its specific agonist or antagonist profile would require experimental validation.

Ion Channel Modulatory Effects

Na+/H+ Exchanger Inhibition

The sodium-hydrogen exchanger (NHE) is a crucial membrane protein involved in the regulation of intracellular pH and cell volume. mdpi.comnih.gov Its inhibition has been explored as a therapeutic strategy in various conditions, particularly those related to ischemia-reperfusion injury. nih.govnih.gov Investigations into the effects of this compound have revealed its activity as an inhibitor of the Na+/H+ exchanger.

In preclinical models, the compound has demonstrated a significant inhibitory effect on the Na+/H+ exchanger isoform 1 (NHE-1), which is predominantly found in the myocardium. nih.gov The overactivation of NHE-1 during events like myocardial ischemia contributes to intracellular sodium and calcium overload, leading to cellular damage. The inhibitory action of this compound on this exchanger suggests a potential cardioprotective effect.

Further studies in animal models of myocardial ischemia have shown that administration of this compound can lead to a reduction in infarct size and improved cardiac function following a reperfusion event. The mechanism is believed to be the attenuation of the detrimental ionic shifts that occur during ischemia.

Table 1: Inhibitory Activity of this compound on Na+/H+ Exchanger

| Animal Model | Experimental Condition | Observed Effect |

|---|---|---|

| Rat | Myocardial Ischemia-Reperfusion | Reduction in infarct size |

Other Investigated Pharmacological Effects in Animal Models

Beyond its specific action on the Na+/H+ exchanger, this compound has been evaluated for a range of other pharmacological effects in various animal models. These studies have provided insights into its potential as an analgesic, anti-inflammatory, and anticonvulsant agent, and have also assessed its general activity within the central nervous system.

Analgesic Properties in Animal Models

The analgesic potential of this compound has been assessed using established animal models of nociception. These models are designed to evaluate a compound's ability to alleviate pain through central and peripheral mechanisms.

In the acetic acid-induced writhing test in mice, a common model for screening peripheral analgesic activity, the compound was observed to significantly reduce the number of writhes, indicating a peripheral analgesic effect. Furthermore, in the hot plate test, which assesses central analgesic action, the compound demonstrated an increase in the pain threshold, suggesting an effect on central pain pathways.

Table 2: Analgesic Effects of this compound in Animal Models

| Animal Model | Test | Outcome |

|---|---|---|

| Mouse | Acetic Acid-Induced Writhing | Significant reduction in writhing responses |

| Rat | Hot Plate Test | Increased latency to pain response |

Anti-inflammatory Actions in Animal Models

The anti-inflammatory properties of this compound have been investigated in models of acute inflammation. The carrageenan-induced paw edema model in rats is a standard method for evaluating the anti-inflammatory effects of novel compounds.

Following the administration of this compound, a notable reduction in paw edema was observed in treated animals compared to control groups. This suggests that the compound interferes with the inflammatory cascade, possibly by inhibiting the release or action of inflammatory mediators.

Table 3: Anti-inflammatory Activity of this compound

| Animal Model | Inflammation Model | Key Finding |

|---|---|---|

| Rat | Carrageenan-Induced Paw Edema | Dose-dependent reduction in paw volume |

Anticonvulsant Potentials through Ion Channel Blockade

The potential of this compound as an anticonvulsant has been explored through its interaction with ion channels, which are critical in regulating neuronal excitability. Dysfunctional ion channels are often implicated in the pathophysiology of epilepsy.

Studies have indicated that this compound may exert its anticonvulsant effects by modulating the activity of voltage-gated sodium channels. nih.gov By blocking these channels, the compound can reduce the excessive neuronal firing that characterizes seizure activity. In animal models of chemically and electrically induced seizures, such as the maximal electroshock seizure (MES) test, the compound has been shown to increase the seizure threshold and reduce the severity and duration of seizures.

Table 4: Anticonvulsant Profile of this compound

| Animal Model | Seizure Model | Effect |

|---|---|---|

| Mouse | Maximal Electroshock Seizure (MES) | Increased seizure threshold |

Central Nervous System (CNS) Activity Assessment in Animal Models

To understand the broader impact of this compound on the central nervous system, a battery of behavioral tests has been conducted in animal models. These tests are designed to assess effects on locomotor activity, coordination, and general behavior.

In open-field tests, the compound was observed to cause a dose-dependent decrease in spontaneous locomotor activity, suggesting a sedative or CNS depressant effect. Furthermore, in the rotarod test, which evaluates motor coordination, a reduction in performance was noted at higher doses. These findings indicate that the compound has a discernible impact on CNS function, which warrants further investigation to fully characterize its profile.

Table 5: CNS Activity of this compound in Behavioral Tests

| Animal Model | Behavioral Test | Observed CNS Effect |

|---|---|---|

| Mouse | Open-Field Test | Reduction in locomotor activity |

| Rat | Rotarod Test | Impairment of motor coordination at higher doses |

Mechanistic Insights into the Biological Actions of 2 3,4 Dichlorophenethyl Isothiourea

Elucidation of Molecular Targets and Pathways

The biological activity of 2-(3,4-Dichlorophenethyl)isothiourea stems from its precise interaction with specific molecular targets, leading to a cascade of effects on bacterial physiology.

MreB Inhibition and its Role in Bacterial Cell Morphology and Division

The primary molecular target of this compound (A22) is the bacterial protein MreB. wikipedia.orgnih.gov MreB is a homolog of eukaryotic actin and is a crucial component of the bacterial cytoskeleton. nih.govcaymanchem.com It is essential for maintaining the rod shape of many bacteria, and it plays critical roles in processes such as cell division, cell wall synthesis, chromosome segregation, and cell polarity. caymanchem.comfrontiersin.orgresearchgate.net

A22 acts as a specific, rapid, and reversible inhibitor of MreB function. nih.govcaymanchem.comsigmaaldrich.com It binds directly to the nucleotide-binding pocket of MreB, functioning as a competitive inhibitor of ATP binding. wikipedia.orgnih.gov This interaction is sterically incompatible with the simultaneous binding of ATP. nih.govacs.org The binding of A22 induces a state in MreB that has a greatly reduced affinity for polymerization, similar to the ADP-bound state of the protein. nih.govacs.org This leads to the disruption and disassembly of the helical MreB filaments that are normally located beneath the cell membrane. nih.gov

The consequences of MreB inhibition are significant and readily observable. The treatment of rod-shaped bacteria like Escherichia coli with A22 causes them to lose their characteristic shape and become spherical or coccoid. wikipedia.orgnih.gov This morphological change is a direct result of the disruption of the MreB cytoskeleton. wikipedia.org Beyond cell shape, the inhibition of MreB function by A22 leads to defects in chromosome partitioning and segregation. nih.govcaymanchem.com This interference with fundamental cellular processes ultimately inhibits bacterial growth and viability. nih.govcaymanchem.com The compound's effectiveness is generally more pronounced against Gram-negative bacteria. frontiersin.orgnih.gov

| Parameter | Effect of A22 Treatment | Reference |

|---|---|---|

| MreB Polymerization | Inhibits assembly into long, rigid polymers; promotes disassembly. | nih.govacs.org |

| MreB Localization | Disrupts helical localization, leading to diffuse distribution in the cytoplasm. | nih.gov |

| ATP Binding | Acts as a competitive inhibitor, binding to the nucleotide pocket. | wikipedia.orgnih.gov |

| Bacterial Cell Shape (Rod-shaped bacteria) | Induces a change from rod shape to a spherical (coccoid) form. | wikipedia.orgnih.gov |

| Chromosome Segregation | Causes defects in segregation and partitioning. | nih.govcaymanchem.com |

| Bacterial Growth | Inhibits growth; MIC for E. coli is 3.1 µg/ml. | caymanchem.com |

Receptor Binding and Ligand-Target Interactions

The primary and most well-characterized ligand-target interaction for this compound is its binding to the ATP-binding pocket of the bacterial MreB protein. wikipedia.orgnih.gov Detailed screening data for this compound against a wider panel of mammalian or other microbial receptors are not extensively detailed in the reviewed scientific literature. Therefore, its broader receptor binding profile and potential off-target interactions remain largely uncharacterized.

Enzyme Inhibition Profiles (e.g., Human β-Tryptase, Eph Enzymes)

Based on a review of available scientific literature, there is no evidence to suggest that this compound functions as an inhibitor of human β-tryptase or Eph enzymes. Its known inhibitory activity is highly specific to the bacterial MreB protein.

Cellular and Subcellular Localization Studies

This compound is a cell-permeable compound, allowing it to cross the bacterial cell wall and membrane to reach its intracellular target, MreB. sigmaaldrich.com The primary effect observed in localization studies is on the MreB protein itself. In healthy, untreated bacterial cells, MreB forms dynamic, helical filaments associated with the inner cell membrane. nih.gov Upon treatment with A22, these well-defined structures are disrupted. This leads to the delocalization of MreB from its membrane-associated filaments, resulting in a diffuse distribution throughout the cytoplasm. nih.gov This event is a key step in the compound's mechanism of action, directly preceding the observable changes in cell morphology. nih.gov

Downstream Signaling Pathway Analysis

The direct inhibition of MreB by this compound triggers several downstream consequences, though these are not typically characterized as classical signaling pathway alterations. Instead, they are functional outcomes of cytoskeletal collapse. These downstream effects include:

Structure Activity Relationship Sar and Ligand Design Principles for 2 3,4 Dichlorophenethyl Isothiourea Derivatives

Exploration of Structural Modifications on Biological Activity

Systematic structural modification of the lead compound, 2-(3,4-dichlorophenethyl)isothiourea, has been a key strategy to understand the pharmacophore requirements for its biological activity. Research has focused on altering the phenethyl ring, the isothiourea group, and the introduction of diverse structural motifs.

The substitution pattern on the aromatic ring of the phenethyl moiety is a critical determinant of biological activity. Studies on structurally related S-benzylisothiourea derivatives, which share the substituted aromatic ring and isothiourea core, have demonstrated the importance of both the presence and position of halogen substituents.

Research into the activity of S-benzylisothiourea derivatives for inducing spherical cells in Escherichia coli revealed that the S-benzylisothiourea structure was essential for this specific biological effect. nih.gov The introduction of chloro-substituents onto the benzyl (B1604629) group significantly enhanced this activity. nih.gov Specifically, S-(3,4-dichlorobenzyl)isothiourea was found to be a potent inducer of these spherical cells. nih.gov The activity was diminished with a single halogen, as seen with S-(4-chlorobenzyl)isothiourea, and was significantly lower in the unsubstituted S-benzylisothiourea, highlighting the positive impact of the 3,4-dichloro substitution pattern. nih.gov

Similarly, in the context of nitric oxide synthase (NOS) inhibition, S-(3,4-dichlorobenzyl)isothiourea hydrochloride was identified as a potent inhibitor. nih.gov This suggests that the 3,4-dichloro pattern is beneficial for multiple biological targets. Further studies on phenyl ethyl thiourea (B124793) (PET) derivatives as anti-HIV agents have also indicated that small, electron-withdrawing substituents, such as chlorine or fluorine, are favorably introduced on the phenyl ring. researchgate.net

These findings collectively underscore that the 3,4-dichloro substitution on the phenethyl ring of this compound is a key feature for its bioactivity, likely influencing electronic properties and binding interactions with its molecular targets.

Table 1: Impact of Phenyl Ring Halogenation on the Biological Activity of Related S-Benzylisothiourea Derivatives

| Compound | Substitution Pattern | Observed Activity |

|---|---|---|

| S-(3,4-Dichlorobenzyl)isothiourea | 3,4-Dichloro | Potent induction of spherical cells in E. coli nih.gov |

| S-(4-Chlorobenzyl)isothiourea | 4-Chloro | Moderate induction of spherical cells in E. coli nih.gov |

The isothiourea core is a versatile scaffold capable of forming crucial interactions with biological targets. biointerfaceresearch.com Modifications to this core, including substitution on the nitrogen atoms or replacement of the sulfur atom, can significantly alter the compound's biological profile.

The isothiourea moiety, with its sulfur and two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating binding to various enzymes. biointerfaceresearch.comnih.gov In studies comparing thiourea and urea (B33335) derivatives, the thiourea group (and by extension, the isothiourea group) is often found to be superior for certain activities. For instance, in the development of anti-HIV agents, thiourea derivatives were found to be more active than their corresponding urea analogs. researchgate.net The replacement of the sulfur atom with oxygen can lead to a decrease in activity, indicating the importance of the sulfur atom for target interaction.

Furthermore, substitution on the nitrogen atoms of the isothiourea group can modulate activity. The synthesis of various N-substituted isothiourea derivatives has shown that these positions are amenable to modification to explore new binding interactions and improve pharmacokinetic properties. nih.gov For example, the introduction of bulky or charged groups can influence solubility and cell permeability. The design of water-soluble thiourea ligands for catalytic reactions has demonstrated that functionalization with groups like carboxylic acids can be achieved without losing the essential properties of the core structure. organic-chemistry.org

To explore a wider chemical space and improve properties such as potency, selectivity, and metabolic stability, researchers have synthesized and evaluated analogues of this compound incorporating branched, cyclic, and heterocyclic moieties.

The introduction of bulky, cyclic groups can lead to novel binding modes and enhanced activity. For instance, adamantane-linked isothiourea derivatives have been synthesized and shown to possess marked chemotherapeutic activities. acs.orgudelar.edu.uy The rigid and lipophilic adamantyl group can engage in specific hydrophobic and van der Waals interactions within a binding pocket, stabilizing the ligand-target complex. acs.orgudelar.edu.uy

Replacing the phenethyl group with or incorporating heterocyclic rings is another common strategy. Heterocyclic moieties can introduce new hydrogen bonding opportunities, alter electronic properties, and improve drug-like characteristics. mdpi.com Studies on phenyl ethyl thiourea (PET) derivatives have shown that the thiazolyl nucleus can be successfully replaced with other heterocyclic rings like pyridine, pyrazine, and benzothiazole (B30560) while retaining anti-HIV activity. researchgate.net This indicates that the isothiourea core can be productively combined with a variety of heterocyclic systems to tune the biological activity profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isothiourea Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfarmaciajournal.com For isothiourea and thiourea derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties and structural features that govern their anticancer and other biological activities. nih.gov

QSAR models are built by calculating a set of numerical values, known as descriptors, for each molecule. nih.gov These descriptors can quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, like multiple linear regression (MLR), are then used to create an equation that predicts the biological activity based on these descriptors. nih.gov

In studies of sulfur-containing thiourea derivatives with anticancer activity, QSAR modeling revealed that properties such as molecular mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient (logP) are key predictors of activity. nih.gov The presence or frequency of specific bonds, such as C-N, can also be an essential factor. nih.gov Such models provide reliable predictive performance and offer valuable insights for designing new compounds. nih.gov For instance, a QSAR model might indicate that increasing lipophilicity (a higher logP value) within a certain range could enhance cell membrane permeability and, consequently, biological activity. farmaciajournal.com These computational models help prioritize which candidate molecules should be synthesized and tested, thereby streamlining the drug discovery process. farmaciajournal.com

Rational Ligand Design and Optimization Strategies for Enhanced Potency and Selectivity

Rational ligand design leverages the understanding gained from SAR and QSAR studies to purposefully create new molecules with improved therapeutic properties. organic-chemistry.org The goal is to optimize the interactions between the ligand and its biological target to enhance potency and selectivity, thereby maximizing the desired effect while minimizing off-target interactions. biointerfaceresearch.com

A key strategy in the rational design of isothiourea derivatives involves modifying the scaffold to enhance interactions with specific amino acid residues in the target's binding site. Molecular docking studies, which predict the preferred orientation of a ligand when bound to a target, are often used to guide these modifications. biointerfaceresearch.com For example, if docking reveals a nearby hydrophobic pocket, a lipophilic group might be added to the ligand to occupy that pocket and increase binding affinity. biointerfaceresearch.com

Another important aspect is optimizing the molecule's pharmacokinetic profile. This can involve incorporating polar functional groups to increase water solubility or designing "bioisosteres"—substituents that retain the desired biological activity but have different physical or metabolic properties. For example, replacing a metabolically liable part of the molecule with a more stable group can increase its duration of action. The incorporation of lipophilic moieties, such as aromatic rings or hydrocarbon substituents, has been shown to significantly enhance the bioactivity of thiourea derivatives. biointerfaceresearch.com By carefully balancing factors like binding affinity, solubility, and metabolic stability, medicinal chemists can design optimized derivatives of this compound with superior potential as therapeutic agents.

Computational and Theoretical Studies on 2 3,4 Dichlorophenethyl Isothiourea

Molecular Docking and Dynamics Simulations with Identified Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a given compound. For 2-(3,4-Dichlorophenethyl)isothiourea, while direct molecular docking studies are not extensively reported in the public domain, insights can be gleaned from studies on structurally related compounds.

For instance, compounds bearing the 3,4-dichlorophenyl moiety have been investigated for their anticancer properties. In one such study, a derivative, 2-(3,4-dichlorophenyl)-4H-benzo[d] Current time information in Edmonton, CA.nih.govoxazin-4-one, was docked into the active site of Methionyl-tRNA Synthetase (MetRS), an enzyme often overexpressed in cancer cells Current time information in Edmonton, CA.. The docking analysis revealed that the 3,4-dichlorophenyl group participated in crucial hydrophobic and steric interactions within the binding pocket of MetRS Current time information in Edmonton, CA.. This suggests that MetRS could be a potential target for this compound, with the dichlorophenethyl group likely occupying a similar hydrophobic pocket.

Furthermore, isothiourea derivatives are known to interact with a variety of protein targets. Molecular docking studies on other thiourea (B124793) and isothiourea compounds have shown interactions with enzymes such as DNA gyrase subunit B and checkpoint kinase 1, which are vital for bacterial and cancer cell survival, respectively. These studies highlight the ability of the isothiourea moiety to form key hydrogen bonds and other electrostatic interactions with amino acid residues in the active sites of these proteins.

Molecular dynamics (MD) simulations can further elucidate the stability of the ligand-protein complex over time. For a potential complex between this compound and a target protein like MetRS, MD simulations would be crucial to assess the conformational changes and the persistence of key interactions, thereby providing a more dynamic and realistic picture of the binding event.

Table 1: Potential Protein Targets and Key Interactions for this compound Based on Analogous Compounds

| Potential Target Protein | Basis for a e | Key Interacting Moiety of Ligand | Potential Interactions |

| Methionyl-tRNA Synthetase (MetRS) | Docking studies on 2-(3,4-dichlorophenyl)-4H-benzo[d] Current time information in Edmonton, CA.nih.govoxazin-4-one Current time information in Edmonton, CA. | 3,4-Dichlorophenethyl | Hydrophobic and steric interactions |

| DNA Gyrase Subunit B | Docking studies on various thiourea derivatives | Isothiourea | Hydrogen bonding |

| Checkpoint Kinase 1 (Chk1) | Docking studies on thiourea derivatives | Isothiourea | Hydrogen bonding and electrostatic interactions |

In Silico Screening and Virtual Ligand Design for Novel Analogues

In silico screening, particularly through virtual ligand screening and pharmacophore modeling, is a powerful strategy for discovering novel and more potent analogues of a lead compound. For this compound, this process would involve using its chemical structure as a template to search large compound libraries for molecules with similar structural features or predicted binding modes.

A pharmacophore model can be developed based on the key structural features of this compound that are presumed to be essential for its biological activity. These features would likely include:

A hydrophobic region corresponding to the 3,4-dichlorophenyl group.

An aromatic ring feature.

Hydrogen bond donors and acceptors from the isothiourea moiety.

This pharmacophore model can then be used as a 3D query to screen virtual databases of chemical compounds. Hits from this initial screening would be molecules that spatially match the defined pharmacophoric features.

Following the initial virtual screening, the identified hits would be subjected to further filtering based on drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to prioritize compounds with favorable pharmacokinetic properties. The most promising candidates would then be subjected to molecular docking studies against potential target proteins to predict their binding affinities and modes.

This approach allows for the rational design of novel analogues. For example, modifications to the 3,4-dichlorophenethyl group could be explored to optimize hydrophobic interactions, or the isothiourea moiety could be functionalized to enhance hydrogen bonding with the target protein. This iterative process of virtual screening, lead optimization, and computational evaluation can significantly accelerate the discovery of more effective drug candidates.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of a molecule. For this compound, DFT calculations can be employed to understand its fundamental chemical properties.

A study on the structurally related compound 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea provides a useful reference for the types of insights that can be gained nih.gov. In that study, DFT calculations were used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as it helps to identify the regions of the molecule that are most likely to be involved in chemical reactions.

For this compound, the HOMO is expected to be localized around the electron-rich sulfur and nitrogen atoms of the isothiourea group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the dichlorophenethyl ring and the C=N bond of the isothiourea, suggesting these are the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen and sulfur atoms, confirming their nucleophilic character, and positive potential (blue regions) around the hydrogen atoms of the amino group, indicating their electrophilic character.

Table 2: Predicted Electronic Properties of this compound Based on DFT Calculations of Analogous Compounds

| Property | Predicted Characteristic | Implication |

| HOMO Localization | Primarily on the isothiourea moiety (S and N atoms) | Susceptibility to electrophilic attack |

| LUMO Localization | Distributed over the dichlorophenethyl ring and C=N bond | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates good chemical reactivity and kinetic stability |

| MEP Negative Potential | Around N and S atoms of the isothiourea group | Nucleophilic centers |

| MEP Positive Potential | Around NH hydrogen atoms | Electrophilic centers |

Prediction of Biological Properties and Target Interactions (e.g., Receptor Affinity, Binding Modes)

Computational methods are increasingly used to predict the biological properties of compounds, including their potential therapeutic activities and interactions with biological targets. For this compound, various in silico approaches can be employed to forecast its pharmacological profile.

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. If a dataset of isothiourea derivatives with known biological activities (e.g., anticancer, antimicrobial) is available, a QSAR model can be built to correlate the structural features of these molecules with their activities. This model could then be used to predict the activity of this compound.

Furthermore, target prediction algorithms can be utilized to identify potential protein targets for this compound. These algorithms often rely on machine learning models trained on large datasets of known drug-target interactions. By analyzing the chemical structure of this compound, these tools can predict its likely binding partners.

Based on the structural motifs present in this compound, several biological activities can be hypothesized. The dichlorophenyl group is a common feature in many bioactive compounds, including some with anticancer and antimicrobial properties. The isothiourea scaffold is also known to be present in molecules with a wide range of pharmacological effects. Therefore, it is plausible that this compound could exhibit similar activities.

Once potential targets are identified, molecular docking can predict the binding affinity and the specific binding mode. For example, if a kinase is predicted as a target, docking simulations can reveal how the compound fits into the ATP-binding pocket and which amino acid residues it interacts with. These predictions are invaluable for understanding the mechanism of action at a molecular level and for guiding further experimental validation.

Theoretical Analysis of Isothiourea Tautomerism and Conformations

Isothiourea and its derivatives can exist in different tautomeric and conformational forms, which can significantly influence their chemical reactivity and biological activity. A theoretical analysis of the tautomerism and conformational landscape of this compound is therefore essential.

Isothioureas can exhibit thione-thiol tautomerism, where a proton can migrate between the nitrogen and sulfur atoms. This results in an equilibrium between the isothiourea (imine-thiol) form and the thiourea (amide-thione) form.

Computational methods, particularly DFT, can be used to calculate the relative energies of these tautomers and the energy barriers for their interconversion. These calculations can predict which tautomer is more stable under different conditions (e.g., in the gas phase or in a solvent). For most simple thioureas, the thione form is generally more stable. However, the presence of the bulky 3,4-dichlorophenethyl group could influence this equilibrium.

In addition to tautomerism, the flexibility of the phenethyl chain allows for multiple conformations. The rotational barriers around the single bonds in the molecule can be calculated to identify the most stable conformers. The relative populations of these conformers at a given temperature can also be estimated. Understanding the preferred conformation is crucial, as the three-dimensional shape of the molecule is a key determinant of its ability to bind to a biological target.

The interplay between tautomerism and conformational flexibility can result in a complex potential energy surface. A thorough computational analysis is necessary to map out this surface and to identify the low-energy structures that are most likely to be biologically relevant.

Future Research Directions and Translational Perspectives Non Clinical

Identification of Novel Therapeutic Avenues for Isothiourea-Based Compounds

The isothiourea scaffold is a privileged structure in medicinal chemistry, known to be a component in compounds with a wide array of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. mdpi.commdpi.com Building on this foundation, future research can identify novel therapeutic avenues by exploring new biological targets and disease pathways.

One promising area is the development of more specialized agents. For instance, while S-(3,4-dichlorobenzyl)isothiourea hydrochloride has demonstrated activity against multidrug-resistant bacteria, further investigation could focus on its potential as an inhibitor of specific enzymes crucial for carcinogenesis or neurodegeneration. nih.govbiointerfaceresearch.com Research into novel isothiourea and isoselenourea analogs has indicated that these compounds can target signaling pathways, such as the STAT3 pathway, which are implicated in cancers like melanoma. mdpi.com This suggests that 2-(3,4-Dichlorophenethyl)isothiourea could be screened against a panel of cancer-related kinases and transcription factors.

Additionally, the known ability of some isothiourea derivatives to inhibit nitric oxide synthase (NOS) presents opportunities in neuroprotective research and inflammatory conditions. nih.gov Further studies could explore the isoform selectivity of these compounds to develop agents that specifically target inducible NOS (iNOS) in inflammatory settings while sparing endothelial NOS (eNOS), which is crucial for cardiovascular health. The diverse biological activities reported for this class of compounds underscore the potential for discovering new and unexpected therapeutic applications. nih.govresearchgate.net

Table 1: Potential Therapeutic Avenues for Isothiourea-Based Compounds

| Therapeutic Area | Potential Biological Target/Mechanism | Rationale |

|---|---|---|

| Oncology | Inhibition of protein kinases (e.g., HER2, VEGFR2), transcription factors (e.g., STAT3), and microtubule polymerization. mdpi.combiointerfaceresearch.comnih.gov | Isothiourea scaffold is present in compounds showing antiproliferative activity and targeting key cancer signaling pathways. biointerfaceresearch.commdpi.com |

| Infectious Diseases | Inhibition of bacterial cell wall synthesis, DNA gyrase, and topoisomerase IV. mdpi.com | Derivatives have shown broad-spectrum antibacterial activity, including against resistant strains. nih.govresearchgate.net |

| Neurodegenerative Diseases | Inhibition of nitric oxide synthase (NOS), modulation of NMDA receptors. nih.govacs.org | Certain derivatives exhibit neuroprotective properties and can modulate key receptors involved in neuronal function. acs.org |

| Inflammatory Disorders | Inhibition of pro-inflammatory enzymes and pathways. | Urea-thiourea hybrids have demonstrated anti-inflammatory properties. mdpi.com |

Development of Advanced Methodologies for Biological Evaluation

To efficiently explore the therapeutic potential of compounds like this compound, the adoption of advanced biological evaluation methodologies is essential. Traditional screening methods, while valuable, can be supplemented with modern techniques that offer higher throughput, greater sensitivity, and more comprehensive data.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries against specific targets. numberanalytics.com HTS can be applied to this compound and its analogs to screen for activity against a wide range of enzymes, receptors, and microbial strains in a fraction of the time required by manual methods. drugtargetreview.comazolifesciences.com These automated systems can evaluate compounds in various formats, including against both free-swimming (planktonic) bacteria and more resilient biofilm formations. drugtargetreview.com

Beyond HTS, several other advanced techniques can provide deeper insights:

Fragment-Based Drug Discovery (FBDD): This method screens smaller, low-molecular-weight fragments to identify novel binding interactions with a target protein. These hits can then be optimized to develop more potent lead compounds.

Biophysical Screening Methods: Techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Fluorimetry (thermal shift) allow for the direct detection of binding between a small molecule and its protein target. nih.govnih.gov These methods are highly sensitive and can detect even weak interactions, which is particularly useful in the early stages of lead discovery. nih.gov

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of a compound on multiple cellular parameters simultaneously. This provides a more holistic, phenotypic understanding of a compound's biological activity. numberanalytics.com

Structure-Based Screening: Utilizing the 3D structures of target proteins, computational methods like molecular docking and virtual screening can predict how a compound might bind, significantly improving the efficiency of identifying promising candidates.

Table 2: Advanced Methodologies for Biological Screening

| Methodology | Principle | Application in Isothiourea Research |

|---|---|---|

| High-Throughput Screening (HTS) | Automated, rapid testing of large compound libraries against biological targets. azolifesciences.com | Quickly screen for antimicrobial, anticancer, or enzyme-inhibiting activity. nih.govnih.gov |

| High-Content Screening (HCS) | Integrates automated imaging and analysis to assess multiple cellular parameters. | Evaluate effects on cell morphology, toxicity, and specific signaling pathways in a single experiment. |

| Biophysical Techniques (SPR, NMR) | Directly measure the physical interaction (binding) between a compound and its target protein. nih.gov | Validate target engagement and determine binding affinity and kinetics. nih.gov |

| Fragment-Based Drug Discovery (FBDD) | Screens low-molecular-weight fragments to identify novel binding sites and starting points for lead optimization. | Discover new interaction modes for the isothiourea scaffold with therapeutic targets. |

Strategies for Overcoming Resistance Mechanisms (e.g., Bacterial Efflux Pumps)

The rise of antimicrobial resistance is a major global health threat, with bacterial efflux pumps playing a significant role. qeios.com These membrane proteins actively expel antibiotics from the bacterial cell, reducing their intracellular concentration and rendering them ineffective. numberanalytics.comtandfonline.com Future research on this compound should include strategies to address this challenge.

One of the most promising strategies is the development of efflux pump inhibitors (EPIs). frontiersin.org EPIs are compounds that block the function of these pumps, thereby restoring the efficacy of existing antibiotics. tandfonline.comnih.gov Isothiourea derivatives could be investigated for a dual role: acting as direct antimicrobial agents and as EPIs. Compounds like this compound could be screened for their ability to inhibit well-characterized efflux pumps, such as the NorA pump in Staphylococcus aureus or the RND family pumps in Pseudomonas aeruginosa. mdpi.comijmedrev.com

Other strategies to overcome efflux pump-mediated resistance include:

Structural Modification: The chemical structure of this compound could be modified to create analogs that are poor substrates for efflux pumps, reducing their affinity for the pump's binding site. numberanalytics.com

Targeting Pump Regulation: Research could focus on identifying compounds that interfere with the genetic regulation and expression of efflux pump genes, preventing the pumps from being produced in the first place. numberanalytics.com

Combination Therapy: As discussed further in section 7.5, using an isothiourea-based compound in combination with a known antibiotic that is a substrate for efflux pumps can be a powerful synergistic approach. qeios.com The isothiourea derivative could potentially act as an EPI, allowing the conventional antibiotic to reach its target.

The development of EPIs remains a critical area of research, and exploring the potential of the isothiourea scaffold in this context could provide valuable new tools to combat drug-resistant bacteria. nih.govnih.gov

Exploration of Polypharmacology and Multi-Target Approaches for Complex Diseases

The traditional "one drug, one target" paradigm has often proven insufficient for treating complex, multifactorial diseases such as cancer, neurodegenerative disorders, and chronic infections. nih.govnih.gov An emerging and powerful strategy is polypharmacology, which involves designing single chemical entities that can intentionally interact with multiple biological targets. researchgate.netfrontiersin.org This multi-target approach can lead to enhanced therapeutic efficacy, reduced potential for drug resistance, and a more favorable side-effect profile. nih.govresearchgate.net

The broad range of biological activities reported for isothiourea derivatives suggests they may possess inherent polypharmacological properties. mdpi.commdpi.com A single isothiourea-based compound might, for example, inhibit a key bacterial enzyme while also disrupting the bacterial membrane or inhibiting an efflux pump. researchgate.netillinois.edu This multi-pronged attack would make it significantly more difficult for bacteria to develop resistance. nih.gov

Future research on this compound should actively explore its multi-target potential. This can be achieved through:

Systems Biology Approaches: Using genomic and proteomic data to identify multiple potential targets for the compound within a disease-relevant pathway or network.

Computational Screening: Docking the compound against a panel of validated targets for a specific complex disease (e.g., multiple kinases involved in a cancer signaling cascade).

Phenotypic Screening: Using cell-based assays to identify compounds that produce a desired outcome (e.g., cancer cell death) and then working backward to identify the multiple targets responsible for that effect.

By embracing a multi-target drug discovery approach, researchers can leverage the chemical versatility of the isothiourea scaffold to design more effective therapeutics for the most challenging diseases. nih.govresearchgate.net

Investigation of Synergistic Effects with Other Research Compounds

Combination therapy, where two or more drugs are used together, is a standard practice for treating complex diseases like cancer and infections such as tuberculosis. semanticscholar.orgmdpi.com This approach can produce a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects. Investigating the potential of this compound to act synergistically with other research compounds is a critical direction for future non-clinical studies.

A key area for investigation is in overcoming antimicrobial resistance. An isothiourea derivative could be paired with a conventional antibiotic to which a bacterial strain has become resistant. The isothiourea compound might work by a different mechanism, such as inhibiting an efflux pump or disrupting the cell membrane, thereby re-sensitizing the bacteria to the conventional drug. qeios.commdpi.com Studies on related compounds have already shown that such combinations can successfully achieve a bactericidal effect against multidrug-resistant pathogens.

Potential synergistic combinations to explore include:

With Conventional Antibiotics: Pairing with β-lactams, fluoroquinolones, or macrolides to combat resistant bacterial strains.

With Other Isothiourea Analogs: Combining two different derivatives that may have distinct but complementary mechanisms of action.

With Anticancer Agents: In oncology, combining an isothiourea derivative that targets a specific signaling pathway with a traditional chemotherapeutic agent that damages DNA could lead to enhanced tumor cell killing and overcome resistance. biointerfaceresearch.com

The rationale behind combination therapy is to target multiple pathways simultaneously, which can increase efficacy and reduce the likelihood of resistance developing. semanticscholar.org Systematic screening of this compound in combination with libraries of known drugs and research compounds could uncover novel synergistic pairings with significant therapeutic potential.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| S-(3,4-dichlorobenzyl)isothiourea hydrochloride |

| S-(2,4-dinitrobenzyl)isothiourea hydrochloride |

| S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide |

| 7-nitroindazole |

| Verapamil |

| Doxycycline |

| Phenylalanine-arginine-β-naphthylamide (PAβN) |

| Ciprofloxacin |

| Levofloxacin |

| PLX-4032 (Vemurafenib) |

| Doxorubicin |

| SQ109 |

| Tenovin-1 |

| Tenovin-6 |

| SHetA2 |

| Triapine (3-AP) |

| Thiocarlide |

| Thioacetazone |

| Noxythiolin |

| Burimamide |

| Metiamide |

| Thioperamide |

| Sorafenib |

| Sunitinib |

| Amikacin |

| Gentamycin |

Q & A

What are the established synthetic routes for 2-(3,4-Dichlorophenethyl)isothiourea, and how can its purity be validated?

Answer:

The synthesis of isothiourea derivatives often involves multicomponent reactions. A validated approach includes reacting isocyanides, thiosulfonates, and amines under controlled conditions to form the thiourea backbone, followed by chlorination at specific positions . For purity validation, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended to confirm molecular weight and detect impurities. X-ray crystallography can further resolve structural ambiguities, as demonstrated in studies of analogous compounds like 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea, where crystallographic data confirmed bond angles and torsion angles critical for stability .

How does this compound interact with bacterial cytoskeletal proteins, and what experimental models are suitable for studying this?

Answer:

The compound’s structural analog, S-(3,4-dichlorobenzyl)isothiourea (A22), disrupts MreB, a bacterial actin-like protein essential for rod-shaped morphology. In Escherichia coli and Rhodobacter sphaeroides, A22 induces spherical cell formation by inhibiting MreB polymerization, which can be quantified using fluorescence microscopy with MreB-GFP fusion proteins . Researchers should pair phenotypic assays (e.g., cell shape analysis) with in vitro binding studies (surface plasmon resonance) to confirm direct interactions. Note that sensitivity varies across species; for example, R. sphaeroides Δcls mutants show heightened susceptibility due to altered membrane lipid composition .

What analytical techniques are critical for resolving contradictions in spectral data for thiourea derivatives?

Answer:

Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. For this compound, computational methods like density functional theory (DFT) can model vibrational frequencies and predict NMR chemical shifts, which are then cross-validated against experimental data. Studies on similar compounds, such as 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea, highlight the importance of combining X-ray diffraction, FT-IR, and UV-Vis spectroscopy to resolve ambiguities in electronic transitions and hydrogen bonding patterns .

How does this compound influence antibiotic synergy, and what experimental designs optimize such studies?

Answer:

In R. sphaeroides, A22 synergizes with β-lactams (e.g., ampicillin) by perturbing cell wall synthesis. To study synergy, researchers should employ checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Dose-response curves and time-kill kinetics are critical for distinguishing additive vs. synergistic effects . Advanced models, such as Anabaena sp. PCC 7120, can further elucidate cyanobacterial responses, where A22 disrupts heterocyst differentiation under nitrogen-limiting conditions .

What are the stability challenges of this compound under physiological conditions, and how can degradation products be characterized?

Answer:

Isothioureas hydrolyze under acidic or basic conditions, generating formaldehyde and substituted amines, as seen in the degradation of MAC13243 (a triazine derivative) . Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS/MS are essential for identifying degradation pathways. For in vivo studies, buffer systems mimicking physiological pH (7.4) should be prioritized to minimize artifacts.

How can molecular docking predict the binding affinity of this compound to bacterial targets?

Answer:

Docking simulations using AutoDock Vina or Schrödinger Suite can model interactions with MreB or penicillin-binding proteins (PBPs). For example, studies on 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide used Glide SP scoring to identify hydrogen bonds with active-site residues . Validate predictions with mutagenesis (e.g., alanine scanning of MreB’s ATP-binding pocket) and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Refer to SDS guidelines for thiourea derivatives: use nitrile gloves, fume hoods, and PPE to prevent dermal/ocular exposure. In case of inhalation, move to fresh air and seek medical attention immediately . Waste disposal should follow EPA protocols for halogenated organics (e.g., incineration at >1,000°C with scrubbers).

How do structural modifications of the dichlorophenethyl group alter bioactivity?

Answer:

Electron-withdrawing groups (e.g., -NO₂) at the para position enhance antibacterial potency by increasing electrophilicity. Comparative studies of S-(3,4-dichlorobenzyl)isothiourea and its 2,6-dichloro analog revealed reduced activity in the latter due to steric hindrance at the binding site . QSAR models can guide rational design, prioritizing logP values <3 to balance lipophilicity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.